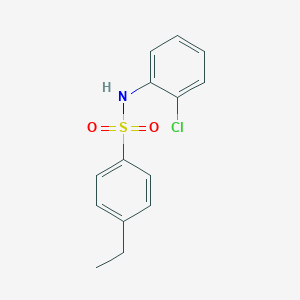

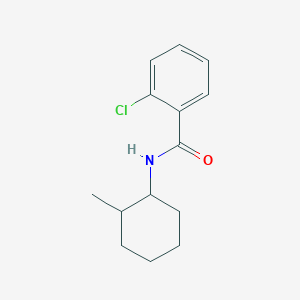

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide, also known as Clenbuterol, is a synthetic compound that belongs to the class of beta-2 adrenergic agonists. It is commonly used as a bronchodilator in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). However, Clenbuterol has also gained popularity in the sports and fitness industry due to its ability to promote fat loss and muscle growth. In

Applications De Recherche Scientifique

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of respiratory disorders. It has been shown to improve lung function and reduce airway inflammation in patients with asthma and COPD. N-(2-chlorophenyl)-4-ethylbenzenesulfonamide has also been studied for its potential use in the treatment of heart failure, as it has been shown to improve cardiac function and reduce symptoms.

In addition to its therapeutic applications, N-(2-chlorophenyl)-4-ethylbenzenesulfonamide has also been studied for its effects on muscle growth and fat loss. It has been shown to increase muscle protein synthesis and promote fat oxidation, making it a popular supplement in the sports and fitness industry.

Mécanisme D'action

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide works by binding to beta-2 adrenergic receptors in the body, which are found in the lungs, heart, and skeletal muscle. This binding activates a signaling pathway that leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation. N-(2-chlorophenyl)-4-ethylbenzenesulfonamide also increases the production of cyclic AMP, which activates protein kinase A and leads to the activation of pathways involved in muscle protein synthesis and fat oxidation.

Biochemical and Physiological Effects:

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in the body. It increases heart rate and cardiac output, leading to improved cardiovascular function. It also increases metabolic rate and energy expenditure, leading to increased fat oxidation and weight loss. N-(2-chlorophenyl)-4-ethylbenzenesulfonamide has also been shown to increase muscle mass and strength, making it a popular supplement in the sports and fitness industry.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide has a number of advantages for use in lab experiments. It is a potent beta-2 adrenergic agonist, making it useful for studying the effects of beta-2 adrenergic signaling pathways in the body. It is also relatively easy to synthesize and has a long half-life, making it useful for long-term studies.

However, there are also limitations to the use of N-(2-chlorophenyl)-4-ethylbenzenesulfonamide in lab experiments. It has a number of off-target effects, making it difficult to study the specific effects of beta-2 adrenergic signaling pathways. It is also a banned substance in many sports, making it difficult to study its effects on athletic performance in human subjects.

Orientations Futures

There are a number of future directions for research on N-(2-chlorophenyl)-4-ethylbenzenesulfonamide. One area of focus is on its potential therapeutic applications in the treatment of heart failure. Another area of focus is on its effects on muscle growth and fat loss, particularly in elderly populations. There is also a need for further research on the specific signaling pathways activated by N-(2-chlorophenyl)-4-ethylbenzenesulfonamide and its off-target effects on other receptors in the body.

Méthodes De Synthèse

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide is synthesized by the reaction of 4-aminoacetophenone with 2-chlorobenzyl chloride in the presence of sodium hydroxide and potassium carbonate. The resulting product is then treated with sulfuric acid to form N-(2-chlorophenyl)-4-ethylbenzenesulfonamide.

Propriétés

Nom du produit |

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide |

|---|---|

Formule moléculaire |

C14H14ClNO2S |

Poids moléculaire |

295.8 g/mol |

Nom IUPAC |

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide |

InChI |

InChI=1S/C14H14ClNO2S/c1-2-11-7-9-12(10-8-11)19(17,18)16-14-6-4-3-5-13(14)15/h3-10,16H,2H2,1H3 |

Clé InChI |

KWEWFZZAWQTIPT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |

SMILES canonique |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B255709.png)

![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B255715.png)

![3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B255717.png)

![4-{5-[(5-{2-Nitrophenyl}-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B255734.png)

![pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B255735.png)

![propan-2-yl 2-[[3-(2-ethoxy-2-oxoethyl)sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]amino]acetate](/img/structure/B255737.png)